7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a fused triazolo-pyrimidine core substituted with a methoxy group at position 7 and a phenyl group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors.
Key structural features influencing its activity include:
Properties
CAS No. |
74414-60-1 |
|---|---|
Molecular Formula |
C11H9N5O |
Molecular Weight |
227.22 g/mol |
IUPAC Name |
7-methoxy-3-phenyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C11H9N5O/c1-17-11-9-10(12-7-13-11)16(15-14-9)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI Key |
ORJCQHJMHDOOPY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=NC2=C1N=NN2C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-phenyl-1H-[1,2,3]triazole-4-carbaldehyde with methoxyamine hydrochloride in the presence of a base such as sodium acetate. The reaction is carried out in a solvent like ethanol at reflux temperature .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxy group or the phenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazolopyrimidines.
Scientific Research Applications
7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of cyclin-dependent kinases (CDKs).
Mechanism of Action
The mechanism of action of 7-Methoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit CDK2/cyclin A2, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations:
- Electron-withdrawing vs. electron-donating groups : Chloro (Cl) at position 7 (e.g., 7-chloro-3-phenyl analog) may enhance electrophilicity, favoring covalent binding to targets, whereas methoxy (OCH₃) improves solubility and metabolic stability .
- Aryl vs. alkyl groups : 3-Phenyl derivatives (e.g., target compound) exhibit stronger hydrophobic interactions than 3-benzyl analogs, which could influence selectivity in kinase inhibition .
- Thio/sulfide substituents : Compounds like VAS2870 (7-benzoxazolylsulfide) show potent NADPH oxidase inhibition, suggesting sulfur-containing groups enhance enzyme targeting .
Antiviral and Antitumor Activities
- Antiviral activity: 7-Amino-2-aryl derivatives (e.g., 6a-e) inhibit herpes simplex viruses (HSV-1, HSV-2) at concentrations >4 µg/mL, while 4,6-dimethyl-2-(4-methyl-2-nitrophenyl) analogs show similar efficacy . The absence of amino or nitro groups in the target compound suggests divergent mechanisms.
- Antitumor activity :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
